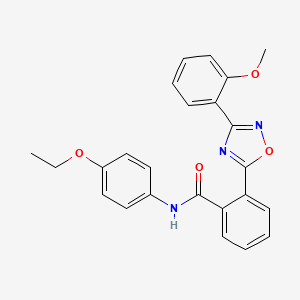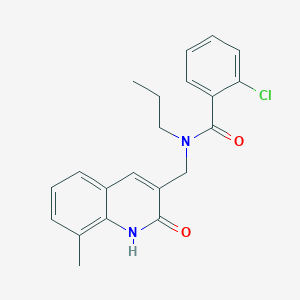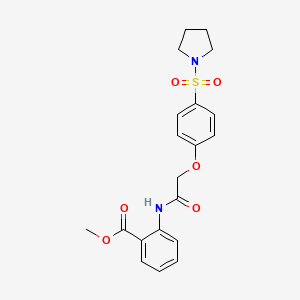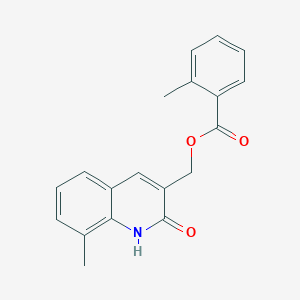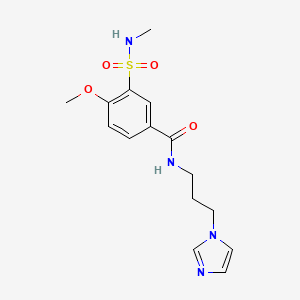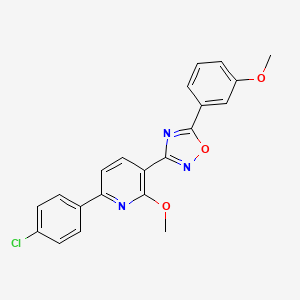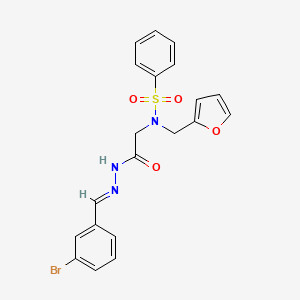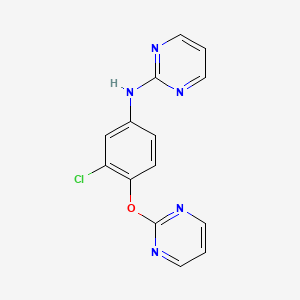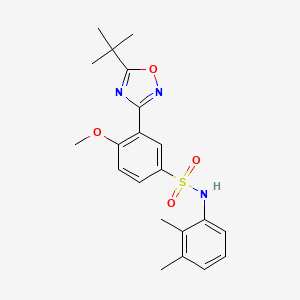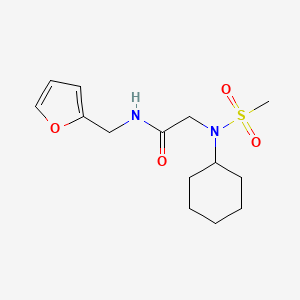
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide, also known as NSC745887, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs) and proteasome, leading to increased acetylation of histones and accumulation of ubiquitinated proteins, respectively. 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells and reduce tumor growth in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has shown promising results in various scientific research studies and has potential therapeutic applications. However, there are also some limitations for lab experiments. 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects. It is also not readily available for purchase, and researchers may need to synthesize it themselves.
Orientations Futures
There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide research. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify potential side effects. Additionally, researchers can explore the synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide analogs and derivatives to improve its therapeutic efficacy and reduce potential side effects. Finally, researchers can explore the development of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide as a potential drug candidate and conduct preclinical and clinical trials to evaluate its safety and efficacy.
In conclusion, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves the reaction of N-cyclohexylmethanesulfonamide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be done on a larger scale for further studies.
Applications De Recherche Scientifique
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been found to protect neurons and improve cognitive function.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-20-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDCFIGVGLOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

